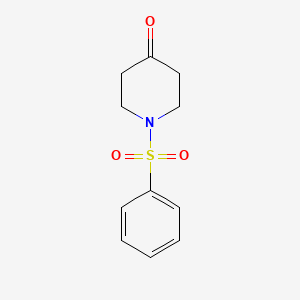

1-(Phenylsulfonyl)piperidin-4-one

Description

BenchChem offers high-quality 1-(Phenylsulfonyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Phenylsulfonyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFJLRBPKDRCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Phenylsulfonyl)piperidin-4-one chemical structure and properties

An in-depth technical guide on the chemical structure, properties, and synthetic utility of 1-(Phenylsulfonyl)piperidin-4-one, designed for researchers and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles. However, the inherent basicity of the piperidine nitrogen can often lead to off-target toxicities, such as hERG channel inhibition, or poor pharmacokinetic profiles. 1-(Phenylsulfonyl)piperidin-4-one (CAS: 34259-86-4) emerges as a highly strategic bifunctional building block. By masking the amine with a strongly electron-withdrawing phenylsulfonyl group, chemists can abrogate basicity while simultaneously leveraging the C4-ketone for complex structural elaborations. This guide explores the physicochemical properties, mechanistic synthesis, and critical applications of this compound in developing advanced pharmacophores, most notably the antimalarial 1,2,4-trioxolanes.

Physicochemical Profile and Structural Dynamics

The utility of 1-(phenylsulfonyl)piperidin-4-one stems directly from its structural dichotomy. The molecule consists of a reactive electrophilic center (the ketone at position 4) and a sterically demanding, electron-withdrawing sulfonamide moiety at position 1.

The phenylsulfonyl group exerts a strong inductive and resonance-withdrawing effect, pulling lone-pair electron density away from the nitrogen atom. This fundamental shift eliminates the basicity of the piperidine ring, rendering the molecule neutral at physiological pH. Furthermore, the lipophilic nature of the benzenesulfonyl group enhances the overall membrane permeability of downstream derivatives.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural/Functional Implication |

| Chemical Name | 1-(Phenylsulfonyl)piperidin-4-one | Core IUPAC nomenclature. |

| Synonyms | 1-Benzenesulfonyl-4-piperidone | Commonly utilized in patent literature. |

| CAS Registry Number | 34259-86-4 | Unique identifier for procurement [1]. |

| Molecular Formula | C11H13NO3S | Dictates exact mass for MS validation. |

| Molecular Weight | 239.29 g/mol | Optimal low-MW precursor for fragment-based design. |

| Appearance | Colorless solid | Indicates high crystalline purity post-recrystallization. |

Mechanistic Synthesis and Validation Protocol

The synthesis of 1-(phenylsulfonyl)piperidin-4-one is a classic electrophilic sulfonylation. The reaction utilizes 4-piperidone monohydrate hydrochloride as the starting material, which is reacted with benzenesulfonyl chloride in the presence of an organic base [2].

Protocol 1: Synthesis of 1-(Phenylsulfonyl)piperidin-4-one

As a Senior Application Scientist, I emphasize that successful sulfonylation requires strict control over the acid-base equilibrium in the reaction matrix.

Reagents & Materials:

-

4-Piperidone monohydrate hydrochloride (30 mmol)

-

Benzenesulfonyl chloride (30 mmol)

-

Triethylamine (TEA) (90 mmol)

-

Dichloromethane (CH2Cl2) (50 mL)

Step-by-Step Methodology:

-

Suspension: Suspend 4-piperidone monohydrate hydrochloride in CH2Cl2 (50 mL) under a nitrogen atmosphere.

-

Causality: CH2Cl2 is chosen as an aprotic solvent that readily dissolves the incoming sulfonyl chloride and the final product, while remaining inert to the electrophile.

-

-

Base Addition: Add triethylamine (12.5 mL, 90 mmol) to the suspension.

-

Causality: TEA serves a critical dual function. First, it neutralizes the hydrochloride salt to liberate the nucleophilic free amine. Second, it acts as an acid scavenger to neutralize the HCl byproduct generated during the sulfonylation, driving the reaction to completion and preventing the protonation of the unreacted free amine.

-

-

Electrophilic Addition: Add benzenesulfonyl chloride (5.30 g, 30 mmol) dropwise at 0°C, then allow the mixture to warm to 25°C.

-

Causality: Dropwise addition at low temperature controls the exothermic nature of the S_N2-type attack at the sulfur center, minimizing the formation of dark, polymeric byproducts.

-

-

Reaction Maturation: Stir the mixture at 25°C for 16 hours.

-

Workup & Purification: Evaporate the solvent under reduced pressure. Triturate the crude residue with water (100 mL) to dissolve the triethylamine hydrochloride salts. Filter the resulting precipitate and purify via recrystallization from ethanol.

Self-Validating System:

-

TLC: Run a TLC (30% Ethyl Acetate in Hexanes). The disappearance of the ninhydrin-active baseline spot (free amine) and the emergence of a high-Rf, UV-active spot confirms product formation.

-

1H NMR (CDCl3): Validation is achieved by observing the characteristic piperidine ring triplets at ~2.58 ppm (4H) and ~3.60 ppm (4H), alongside the multiplet for the aromatic protons at 7.50–7.80 ppm.

Core Applications in Drug Development

Spiro and Dispiro 1,2,4-Trioxolane Antimalarials

Due to widespread resistance to chloroquine and mefloquine, the development of synthetic endoperoxides—mimicking the active pharmacophore of artemisinin—has been a major focus in antimalarial research. 1-(Phenylsulfonyl)piperidin-4-one is a pivotal precursor in synthesizing spiro 1,2,4-trioxolanes (such as the OZ series, e.g., OZ60) [3].

The construction of the trioxolane ring is achieved via a Griesbaum Co-ozonolysis . In this reaction, an oxime is cleaved by ozone to generate a highly reactive carbonyl oxide (Criegee intermediate), which immediately undergoes a 1,3-dipolar cycloaddition with the C4-ketone of our piperidone building block.

Protocol 2: Griesbaum Co-ozonolysis for Trioxolane Assembly

-

Preparation: Dissolve O-methyl 2-adamantanone oxime (5 mmol) and 1-(phenylsulfonyl)piperidin-4-one (5 mmol) in a biphasic-like solvent mixture of pentane (40 mL) and CH2Cl2 (60 mL).

-

Causality: The non-polar/polar solvent blend ensures the solubility of both the highly lipophilic adamantane derivative and the polar piperidone, while remaining completely inert to ozone degradation.

-

-

Ozonolysis: Bubble ozone gas through the solution at -78°C until a faint blue color persists.

-

Causality: The ultra-low temperature stabilizes the transient Criegee intermediate, preventing its premature decomposition or dimerization, and funnels it directly into the 1,3-dipolar cycloaddition with the piperidone.

-

-

Purification: Purify the crude product by flash chromatography (silica gel, 20% ether in hexanes) to afford the spiro trioxolane.

-

Validation: The success of the cycloaddition is confirmed by 13C NMR, specifically looking for the quaternary acetal carbon of the trioxolane ring, which typically resonates distinctly between 108–112 ppm.

-

Alpha-Functionalization for Heterocyclic Scaffolds

Beyond cycloadditions, the C4-ketone activates the adjacent alpha-carbons (C3 and C5) for electrophilic substitution. By reacting 1-(phenylsulfonyl)piperidin-4-one with N-Bromosuccinimide (NBS), chemists can synthesize 3-bromo-1-(phenylsulfonyl)piperidin-4-one. This alpha-bromo ketone is an essential dielectrophilic intermediate used to synthesize complex tricyclic quinoxaline analogues via condensation with 1,2-diaminobenzenes [4].

Synthetic Divergence Workflow

The following diagram illustrates the logical synthetic divergence of 1-(phenylsulfonyl)piperidin-4-one into two distinct, high-value pharmacological scaffolds.

Fig 1: Synthetic divergence of 1-(phenylsulfonyl)piperidin-4-one into diverse pharmacophores.

References

- Vennerstrom, J. L., et al. (2005). Spiro and dispiro 1,2,4-trioxolane antimalarials (US Patent No. 6,906,205 B2). U.S. Patent and Trademark Office.

- Vennerstrom, J. L., et al. (2002). Spiro and dispiro 1,2,4-trioxolane antimalarials (US Patent No. 6,486,199 B1). U.S. Patent and Trademark Office.

-

Chang, M.-Y., Lee, T.-W., Hsu, R.-T., & Yen, T.-L. (2011). Synthesis of Quinoxaline Analogues. Synlett, 2011(10), 1435-1440. Thieme Group. Retrieved from[Link]

Molecular weight and formula of 1-(phenylsulfonyl)-4-piperidone

The following technical guide details the molecular specifications, synthesis, and application of 1-(Phenylsulfonyl)-4-piperidone .

Core Chemical Identity & Physicochemical Specifications

1-(Phenylsulfonyl)-4-piperidone is a specialized heterocyclic intermediate used primarily in the synthesis of spiro-1,2,4-trioxolane antimalarials and protease inhibitors.[1][2] It functions as a pharmacophore scaffold, leveraging the piperidone ring for spiro-cyclization and the sulfonyl group for metabolic stability and lipophilicity modulation.

| Property | Technical Specification |

| IUPAC Name | 1-(Benzenesulfonyl)piperidin-4-one |

| Common Synonyms | 1-Phenylsulfonyl-4-piperidone; N-Benzenesulfonyl-4-piperidone |

| Molecular Formula | C₁₁H₁₃NO₃S |

| Molecular Weight | 239.29 g/mol |

| Physical State | Crystalline Solid (Colorless to off-white) |

| Melting Point | 108–110 °C (Literature derived [1]) |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, Acetone; Sparingly soluble in Water |

| CAS Registry Number | 39536-59-9 (Verify with specific vendor; often synthesized in-situ) |

Structural Analysis & Electronic Properties

The molecule consists of a 4-piperidone core N-substituted with a benzenesulfonyl group.[1][2][3]

-

Piperidone Ring: The ketone at the C4 position renders the ring highly electrophilic, making it an ideal substrate for Wittig reactions, reductive aminations, or spiro-cyclizations.

-

Sulfonyl Group: The electron-withdrawing sulfonyl moiety (

) decreases the basicity of the nitrogen, preventing unwanted protonation during acid-catalyzed reactions and enhancing the metabolic stability of the final drug candidate.[1][2]

Synthesis Protocol: Sulfonylation of 4-Piperidone

Objective: Synthesize 1-(phenylsulfonyl)-4-piperidone from 4-piperidone monohydrate hydrochloride.

Reagents:

-

Substrate: 4-Piperidone monohydrate hydrochloride (1.0 eq)[1][2]

-

Reagent: Benzenesulfonyl chloride (1.1 eq)

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: Dichloromethane (DCM) or Acetone (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Suspend 4-piperidone monohydrate hydrochloride in dry DCM under an inert nitrogen atmosphere at 0°C.

-

Activation: Add Triethylamine dropwise to the suspension. The mixture will clear as the free amine is generated. Stir for 15 minutes.

-

Addition: Add Benzenesulfonyl chloride dropwise over 20 minutes, maintaining the temperature below 5°C to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the starting amine.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol or Diethyl Ether/Hexanes to yield the pure solid.

Reaction Scheme Visualization

Figure 1: Synthetic pathway for the sulfonylation of 4-piperidone.

Applications in Drug Discovery

This compound serves as a versatile "linchpin" intermediate in medicinal chemistry.

-

Antimalarial Spiro-Trioxolanes: The ketone carbonyl is a critical attachment point for forming 1,2,4-trioxolane rings (ozonides). The sulfonyl group improves the lipophilicity profile (

), facilitating membrane permeability in Plasmodium falciparum. -

Protease Inhibitors (MMP/Cysteine Proteases): The piperidine ring acts as a peptidomimetic scaffold. The sulfonyl group often occupies the S1 or S2 pocket of the enzyme, providing critical hydrogen bonding interactions via the sulfonyl oxygens.

Application Workflow

Figure 2: Divergent synthesis workflows utilizing the 1-(phenylsulfonyl)-4-piperidone scaffold.

Analytical Characterization (Reference Data)

To validate the synthesis, compare experimental data against these reference values [1][2]:

-

NMR (400 MHz,

- 7.80 – 7.75 (m, 2H, Ar-H ortho)

- 7.65 – 7.55 (m, 3H, Ar-H meta/para)

-

3.45 (t,

-

2.55 (t,

-

IR Spectroscopy (KBr):

-

Carbonyl (

): Strong band at ~1715 -

Sulfonyl (

): Asymmetric stretch at ~1340

-

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: WARNING .

-

Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Moisture sensitive (keep desiccated).

References

-

Vennerstrom, J. L., et al. (2004).[4] Spiro and dispiro 1,2,4-trioxolane antimalarials.[4] US Patent 6,486,199 . Google Patents. Link

-

Charman, W. N., et al. (2010). Dispiro 1,2,4-trioxolane antimalarials. US Patent Application 2010/0113436 A1 . Google Patents. Link

-

PubChem Compound Summary . 1-(Benzenesulfonyl)piperidin-4-one.[1][2] National Center for Biotechnology Information. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 3. 1-(4-(Phenylsulfonyl)piperidin-1-yl)undecan-1-one | C22H35NO3S | CID 90589304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6906205B2 - Spiro and dispiro 1,2,4-trioxolane antimalarials - Google Patents [patents.google.com]

Solubility of N-phenylsulfonyl-4-piperidone in organic solvents

An In-depth Technical Guide to the Solubility of N-phenylsulfonyl-4-piperidone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

N-phenylsulfonyl-4-piperidone is a key intermediate in the synthesis of various pharmacologically active compounds. Its effective use in synthetic chemistry is profoundly dependent on its solubility characteristics in different organic solvents, which influences reaction kinetics, purification strategies, and overall yield. This technical guide provides a comprehensive examination of the solubility profile of N-phenylsulfonyl-4-piperidone. We delve into the molecular determinants of its solubility, present a theoretical framework for predicting its behavior in various solvent classes, and provide a robust, field-proven experimental protocol for its quantitative determination. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to optimize synthetic routes and crystallization processes involving this versatile building block.

Introduction: The Molecular Profile of N-phenylsulfonyl-4-piperidone

N-phenylsulfonyl-4-piperidone is a bifunctional molecule featuring a piperidone core. The structural characteristics governing its physicochemical behavior include:

-

A Polar Sulfonamide Group (-SO₂N-): This group is a strong hydrogen bond acceptor and introduces significant polarity.

-

A Ketone Carbonyl Group (C=O): The carbonyl group at the 4-position of the piperidine ring is also a hydrogen bond acceptor, contributing to the molecule's polar nature.

-

An Aromatic Phenyl Ring: This nonpolar, hydrophobic moiety allows for van der Waals and π-π stacking interactions.

-

A Saturated Piperidone Ring: This aliphatic portion of the molecule contributes to its nonpolar character.

The interplay between the polar sulfonamide and ketone functionalities and the nonpolar phenyl and aliphatic rings dictates the compound's solubility. A delicate balance of solute-solvent interactions is required to overcome the crystal lattice energy of the solid-state compound.

Diagram 1: Key Structural Features of N-phenylsulfonyl-4-piperidone

Caption: Molecular structure highlighting functional groups.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The dual polar/nonpolar nature of N-phenylsulfonyl-4-piperidone suggests a nuanced solubility profile across different classes of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but possess high dielectric constants and dipole moments. They can effectively solvate the polar sulfonamide and ketone groups. We predict high solubility in these solvents, as they can disrupt the solute-solute interactions in the crystal lattice without competing for hydrogen bond donation. Acetonitrile is noted as a solvent for a certified reference material of a similar compound, N-phenethyl-4-piperidone, indicating its utility.[1]

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds. They will interact strongly with the sulfonamide and ketone moieties. Solubility is expected to be moderate to high, particularly with increased temperature. Ethanol, in particular, is frequently used as a recrystallization solvent for piperidone derivatives, which implies high solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.[2]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane and chloroform are often used for the extraction of N-substituted piperidones during synthesis, suggesting good solubility.[3] Their ability to engage in dipole-dipole interactions facilitates the dissolution of the solute.

-

Aromatic Hydrocarbons (e.g., Toluene): These are nonpolar solvents but are capable of engaging in π-π stacking interactions with the phenyl ring of the solute. Solubility is expected to be limited but may be higher than in purely aliphatic nonpolar solvents.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents primarily interact through weak van der Waals forces. Given the significant polarity imparted by the sulfonamide and ketone groups, solubility in these solvents is predicted to be very low.[4] Indeed, hexane is often used as an anti-solvent or as a component in recrystallization solvent systems to induce precipitation of piperidones.[5]

Quantitative Solubility Data (Illustrative)

While extensive experimental data for this specific molecule is not publicly available, the following table presents illustrative solubility values based on the theoretical principles discussed and data from structurally related molecules.[6][7] These values serve as a practical guide for solvent selection. Note: These are estimated values and must be confirmed experimentally for critical applications.

| Solvent Class | Solvent | Predicted Solubility at 25°C (mg/mL) | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Excellent solvent for creating concentrated stock solutions. |

| N,N-Dimethylformamide (DMF) | > 100 | Similar to DMSO, highly effective at solvating the molecule. | |

| Acetonitrile (ACN) | 10 - 25 | Good solubility for analytical purposes (e.g., HPLC, LC/MS).[1] | |

| Polar Protic | Methanol (MeOH) | 25 - 50 | High solubility due to its polarity and small size. |

| Ethanol (EtOH) | 15 - 30 | Good solubility, often used for recrystallization, indicating a strong positive temperature coefficient.[2] | |

| Isopropanol (IPA) | 5 - 15 | Lower solubility than smaller alcohols due to increased nonpolar character. | |

| Halogenated | Dichloromethane (DCM) | 50 - 100 | Excellent solubility, making it a preferred solvent for reaction and extraction. |

| Chloroform | 50 - 100 | Similar to DCM, effective for extraction and purification processes.[3] | |

| Ethers | Tetrahydrofuran (THF) | 20 - 40 | Moderate solubility. |

| Diethyl Ether | < 5 | Limited solubility; can be used as an anti-solvent to induce precipitation.[8] | |

| Aromatic Hydrocarbons | Toluene | < 2 | Low solubility. |

| Nonpolar Aliphatic | Hexane | < 0.1 | Practically insoluble; ideal for use as an anti-solvent or for washing solid product to remove nonpolar impurities.[4][5] |

Experimental Protocol: Isothermal Saturation Shake-Flask Method

To ensure trustworthy and reproducible results, the isothermal saturation (or shake-flask) method is the gold standard for determining equilibrium solubility.[6][9] This protocol is designed to be a self-validating system.

Objective: To determine the equilibrium solubility of N-phenylsulfonyl-4-piperidone in a selected organic solvent at a specified temperature.

Materials:

-

N-phenylsulfonyl-4-piperidone (verified purity >99%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol Workflow:

Diagram 2: Isothermal Saturation (Shake-Flask) Workflow

Caption: Step-by-step workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation:

-

Add an excess amount of solid N-phenylsulfonyl-4-piperidone to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Causality Check: Adding excess solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Accurately add a known volume of the pre-equilibrated solvent (e.g., 5.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.

-

Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is reached when consecutive measurements yield the same concentration within experimental error.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solid to settle.

-

For fine suspensions, centrifugation may be required to achieve clear separation.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter directly into a pre-weighed vial or volumetric flask.

-

Causality Check: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter must be chemically compatible with the solvent.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV. The analytical method (including column, mobile phase, flow rate, and detection wavelength) must be validated for linearity, accuracy, and precision beforehand.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, mol/L).

-

Conclusion

The solubility of N-phenylsulfonyl-4-piperidone is a critical parameter that dictates its handling and application in organic synthesis. Its unique molecular structure, possessing both polar and nonpolar functionalities, results in a varied solubility profile. It exhibits high solubility in polar aprotic and halogenated solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar aliphatic hydrocarbons. This guide provides the theoretical framework and a robust experimental protocol necessary for scientists to confidently predict and quantitatively determine its solubility, thereby facilitating more efficient process development, purification, and formulation activities in both research and industrial settings.

References

- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).

- Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.

- Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur

- Solubility of Piperidine. (n.d.). Solubility of Things.

- Martínez, F., Gómez, A., & Ávila, C. M. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 25(5), 768-772.

- 1-N-PHENYL-PIPERIDIN-4-ONE(19125-34-9) Chemical Properties. (n.d.). LookChem.

- Ali, S., Saokaew, P., Aman, A., Todsaporn, D., Sanachai, K., Krusong, K., Hannongbua, S., Wolschann, P., Mahalapbutr, P., & Rungrotmongkol, T. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Modeling, 30(3), 69.

- CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.).

- Arulraj, R., & Nallu, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- N-Phenethyl-4-piperidinone. (n.d.). PubChem.

- N-Phenethyl-4-piperidone (NPP) solution. (n.d.). Sigma-Aldrich.

- CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.).

- Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). BenchChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- N-Phenethyl-4-piperidinone. (n.d.). Wikipedia.

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town.

- Wang, C., Hou, G., et al. (2018). N-phenylsulfonyl-3,5-bis(arylidene)-4-piperidone derivatives as activation NF-κB inhibitors in hepatic carcinoma cell lines. European Journal of Medicinal Chemistry, 155, 456-466.

- An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacet

- Solubility of 1-benzylpiperidin-4-one. (n.d.). Solubility of Things.

- Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (n.d.). The Royal Society of Chemistry.

Sources

- 1. N-Phenethyl-4-piperidone (NPP) solution 1 mg/mL in acetonitrile, certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Piperidone Predicament: A Senior Application Scientist's Guide to 1-(Phenylsulfonyl)piperidin-4-one vs. 1-Benzyl-4-piperidone

Abstract

The 4-piperidone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a vast array of pharmacologically active agents. The strategic choice of the nitrogen protecting group on this heterocyclic core is a critical decision that dictates the synthetic route, reactivity, and ultimately, the efficiency of a drug development campaign. This in-depth technical guide provides a comprehensive comparison of two of the most frequently utilized N-protected 4-piperidones: 1-(Phenylsulfonyl)piperidin-4-one and 1-Benzyl-4-piperidone. Drawing upon field-proven insights and established chemical principles, this document will dissect the nuances of their synthesis, reactivity, stability, and deprotection, offering researchers, scientists, and drug development professionals a clear roadmap for selecting the optimal building block for their specific synthetic challenges.

Introduction: The Strategic Importance of the N-Protecting Group in 4-Piperidone Chemistry

The piperidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal template for engaging with biological targets. The nitrogen atom within the piperidine ring is a key handle for synthetic manipulation, but its inherent nucleophilicity and basicity often necessitate the use of a protecting group during multi-step syntheses.

The choice of this N-protecting group is far from trivial. It must be robust enough to withstand a variety of reaction conditions, yet labile enough to be removed selectively without compromising the integrity of the final molecule. Furthermore, the electronic nature of the protecting group can significantly influence the reactivity of the piperidone ring, particularly at the α- and β-positions. This guide focuses on two workhorses of the medicinal chemist's toolbox: the electron-withdrawing phenylsulfonyl group and the sterically demanding yet readily cleavable benzyl group.

1-(Phenylsulfonyl)piperidin-4-one: The Electron-Withdrawing Powerhouse

1-(Phenylsulfonyl)piperidin-4-one is characterized by the strongly electron-withdrawing nature of the benzenesulfonyl group. This has profound implications for its reactivity and stability.

Synthesis

The synthesis of 1-(phenylsulfonyl)piperidin-4-one is typically achieved by the reaction of 4-piperidone with benzenesulfonyl chloride in the presence of a base. A common procedure involves the reaction of ethyl isonipecotate with benzenesulfonyl chloride, followed by further synthetic transformations.[3]

Reactivity and Chemical Stability

The sulfonamide linkage is exceptionally stable to a wide range of acidic and basic conditions.[4] This robustness is a key advantage, allowing for a broad spectrum of chemical transformations to be performed on the piperidone core without risk of N-deprotection.

The electron-withdrawing nature of the phenylsulfonyl group acidifies the α-protons of the piperidone ring, facilitating their removal by a base. This enhanced acidity makes 1-(phenylsulfonyl)piperidin-4-one an excellent substrate for α-functionalization reactions, such as alkylations and aldol condensations.

Deprotection

The very stability that makes the phenylsulfonyl group attractive can also be its downfall. Cleavage of the N-S bond is notoriously difficult and often requires harsh reductive conditions. Common methods include the use of dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents, which can be incompatible with sensitive functional groups. Milder electrochemical methods for desulfonylation have also been explored.[5]

1-Benzyl-4-piperidone: The Versatile and Labile Workhorse

1-Benzyl-4-piperidone is arguably one of the most widely used protected piperidones in drug discovery.[6] The benzyl group offers a good balance of stability and ease of removal.

Synthesis

Several synthetic routes to 1-benzyl-4-piperidone have been reported. A common laboratory-scale synthesis involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of a base like potassium carbonate.[7] Another established method involves a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine.[7][8]

Reactivity and Chemical Stability

The N-benzyl group is stable to a wide range of non-reductive reaction conditions, including many organometallic reagents and mild acidic and basic conditions. This allows for extensive functionalization of the piperidone ring. The benzyl group is considered a convenient protecting group for the secondary amino function.[9]

Deprotection: A Wealth of Options

A significant advantage of the N-benzyl group is the multitude of methods available for its removal. The most common and often cleanest method is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[10][11] This method is highly efficient and proceeds under mild conditions. Alternative methods include the use of other palladium catalysts like Pearlman's catalyst (Pd(OH)2/C), which can be more effective in some cases.[10] For substrates sensitive to hydrogenation, oxidative debenzylation methods can be employed.[12]

Head-to-Head Comparison: Phenylsulfonyl vs. Benzyl

The choice between 1-(phenylsulfonyl)piperidin-4-one and 1-benzyl-4-piperidone is dictated by the specific demands of the synthetic route. The following table summarizes the key considerations:

| Feature | 1-(Phenylsulfonyl)piperidin-4-one | 1-Benzyl-4-piperidone |

| Protecting Group Stability | Extremely high stability to a wide range of conditions.[4] | Good stability to non-reductive conditions.[9] |

| α-Proton Acidity | High, facilitating α-functionalization. | Moderate. |

| Deprotection Conditions | Harsh reductive conditions (e.g., Na/NH3, LiAlH4).[5] | Mild catalytic hydrogenolysis (e.g., H2, Pd/C).[10][11] |

| Key Advantage | Allows for a broad scope of subsequent reactions due to high stability. | Ease and variety of deprotection methods. |

| Key Disadvantage | Difficult deprotection can limit its application with sensitive substrates. | Susceptible to cleavage under reductive conditions. |

| Ideal for... | Syntheses requiring robust protection during harsh reaction steps. | Syntheses where mild and selective deprotection is crucial. |

Experimental Protocols: A Practical Guide

The following protocols are representative examples of common transformations involving these two piperidones.

Protocol 1: α-Alkylation of 1-(Phenylsulfonyl)piperidin-4-one

This protocol describes a general procedure for the α-alkylation of 1-(phenylsulfonyl)piperidin-4-one, leveraging the enhanced acidity of the α-protons.

Materials:

-

1-(Phenylsulfonyl)piperidin-4-one

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(phenylsulfonyl)piperidin-4-one (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Choices: The use of a strong, non-nucleophilic base like LDA at low temperature is crucial for the clean and efficient generation of the kinetic enolate, minimizing side reactions such as self-condensation.

Protocol 2: N-Debenzylation of 1-Benzyl-4-piperidone Derivatives via Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of the N-benzyl group using catalytic hydrogenation.

Materials:

-

N-Benzyl-4-piperidone derivative

-

Ethanol or Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (balloon or H-Cube®)

-

Celite®

Procedure:

-

Dissolve the N-benzyl-4-piperidone derivative (1.0 eq) in a suitable solvent such as ethanol or methanol in a flask equipped with a stir bar.

-

Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to afford the debenzylated product.

Causality of Choices: Palladium on carbon is a highly efficient and reusable catalyst for the cleavage of the benzylic C-N bond. The use of a hydrogen atmosphere provides the necessary reducing equivalents for the hydrogenolysis reaction.

Visualization of Key Concepts

Chemical Structures

Caption: Chemical structures of the two compared piperidones.

Deprotection Pathways

Caption: Comparison of deprotection strategies.

Synthetic Decision Workflow

Caption: Decision-making workflow for selecting the appropriate piperidone.

Conclusion: A Strategic Choice for Streamlined Synthesis

Both 1-(phenylsulfonyl)piperidin-4-one and 1-benzyl-4-piperidone are invaluable tools in the arsenal of the medicinal chemist. The former offers unparalleled stability, making it the protecting group of choice when navigating a synthetic route fraught with harsh reagents. The latter, with its gentle deprotection conditions, provides a strategic advantage when dealing with delicate functional groups in the later stages of a synthesis.

Ultimately, the optimal choice is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan. A thorough understanding of the chemical properties and reactivity of each of these building blocks, as outlined in this guide, empowers the research scientist to make informed decisions that will streamline the drug discovery process, saving valuable time and resources.

References

- Vertex AI Search. (2024, September 18).

- Vertex AI Search. (n.d.). 1-Benzyl-4-piperidone 99 3612-20-2.

- ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.

- Benchchem. (2025).

- Semantic Scholar. (n.d.). Study on the Synthesis of 1-Benzyl-4-piperidone.

- DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

- designer-drug.com. (n.d.). CTH Removal of N-Benzyl Groups.

- Khalid, H., et al. (2013, May 18). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl). Journal of Saudi Chemical Society, 20, S615–S623.

- MDPI. (n.d.).

- ResearchGate. (2025, August 6).

- University of Oxford. (n.d.).

- Chemical Review and Letters. (2021, October 30).

- Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. designer-drug.com [designer-drug.com]

- 12. users.ox.ac.uk [users.ox.ac.uk]

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidin-4-one and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(phenylsulfonyl)piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a diverse array of biologically active molecules. Its rigid piperidone core, coupled with the electron-withdrawing phenylsulfonyl group, provides a unique template for the design of novel therapeutics. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and applications of this important chemical entity, with a particular focus on its role in the development of new pharmacological agents. While definitive experimental data for the parent compound remains elusive in publicly accessible literature, this guide will provide detailed protocols and characterization data for closely related and well-documented derivatives, offering field-proven insights for researchers in the field.

Introduction: The Significance of the 1-(Phenylsulfonyl)piperidin-4-one Core

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors. The introduction of a phenylsulfonyl group at the nitrogen atom (N-sulfonylation) imparts several advantageous properties:

-

Increased Chemical Stability: The sulfonamide linkage is generally robust to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

-

Modulation of Basicity: The electron-withdrawing nature of the phenylsulfonyl group significantly reduces the basicity of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and cell permeability.

-

Directional Hydrogen Bonding: The sulfonyl group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[3]

The ketone functionality at the 4-position of the piperidine ring serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to introduce further diversity and tailor the molecule for specific therapeutic applications. Derivatives of this core structure have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[3][4]

Physicochemical Properties

Obtaining precise, experimentally verified melting and boiling points for the parent 1-(phenylsulfonyl)piperidin-4-one has proven challenging due to a lack of readily available public data. Commercial suppliers and databases often list data for structurally similar but distinct compounds. For instance, 1-(phenylsulfinyl)piperidine, which contains a sulfoxide rather than a sulfone, has a reported melting point of 84-88 °C.[1] Another related compound, 1-phenyl-4-piperidone, which lacks the sulfonyl group, has a melting point of 36.5-37.2 °C and a boiling point of 312.9 °C at 760 mmHg.[5]

To provide a tangible and reliable reference for researchers, we present the properties of a closely related and well-characterized derivative, 1-(Phenylsulfonyl)piperidine-4-carboxylic acid .

| Property | Value | Source |

| CAS Number | 122891-92-3 | [3] |

| Molecular Formula | C₁₂H₁₅NO₄S | [3] |

| Molecular Weight | 269.32 g/mol | [3] |

| Physical State | Solid | |

| Storage Temperature | 0-8 °C | [3] |

Synthesis of 1-(Phenylsulfonyl)piperidine Derivatives: A Validated Protocol

The synthesis of 1-(phenylsulfonyl)piperidine derivatives is a critical process for the exploration of this chemical space in drug discovery. A common and reliable method involves the N-sulfonylation of a piperidine precursor. The following protocol details the synthesis of a key intermediate, ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate , which can be further elaborated to a variety of target molecules.[6]

Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

This procedure involves the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with benzenesulfonyl chloride in the presence of a base.

Caption: Workflow for the N-sulfonylation of ethyl isonipecotate.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve ethyl isonipecotate in water.

-

Base Addition: To the stirred solution, add a 5% aqueous solution of sodium carbonate to achieve and maintain a pH of 9-10.

-

Sulfonylation: Slowly add benzenesulfonyl chloride to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: Continue vigorous stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the product, ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, will precipitate from the reaction mixture. The solid is collected by filtration, washed with water, and dried.[6]

This protocol provides a reliable and scalable method for the synthesis of the core scaffold, which can then be used in subsequent synthetic steps.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group, typically in the range of 7.5-8.0 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (approximately 2.0-4.0 ppm). The protons alpha to the sulfonyl group and the ketone will be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around 200-210 ppm. The aromatic carbons of the phenylsulfonyl group will resonate in the 125-140 ppm region. The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen and the carbonyl group being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups present:

-

C=O Stretch: A strong, sharp peak is expected in the region of 1710-1730 cm⁻¹ corresponding to the ketone carbonyl group.

-

S=O Stretch: Two strong absorption bands for the sulfonyl group will be present, typically around 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the phenylsulfonyl group and fragmentation of the piperidine ring.

Applications in Drug Discovery

The 1-(phenylsulfonyl)piperidin-4-one scaffold is a valuable starting point for the synthesis of a wide range of pharmacologically active compounds. The versatility of the ketone functionality allows for the introduction of diverse substituents at the 4-position, leading to the exploration of a broad chemical space.

Caption: Applications of the 1-(phenylsulfonyl)piperidin-4-one scaffold in drug discovery.

-

Anticancer Agents: Derivatives of this scaffold have been investigated as multikinase inhibitors. By modifying the structure, researchers have developed compounds that show potent inhibition of key cancer-related kinases such as VEGFR-2 and Abl-1.[7]

-

Neuroprotective Agents: The scaffold has been utilized in the design of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of anandamide, which has shown potential in treating neuropathic pain and anxiety disorders.[7]

-

Antibacterial Agents: The incorporation of the 1-(phenylsulfonyl)piperidine moiety into various heterocyclic systems, such as oxadiazoles, has led to the development of compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(phenylsulfonyl)piperidin-4-one and its derivatives. While a specific safety data sheet (SDS) for the parent compound is not widely available, related compounds are generally considered to be irritants.

General Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

References

-

Chem-Impex. 1-Benzenesulfonyl-piperidine-4-carboxylic acid. [Link]

-

LookChem. 1-N-PHENYL-PIPERIDIN-4-ONE. [Link]

- Sun, J., et al. (2018). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1333–1341.

-

PubChem. 1-(4-(Phenylsulfonyl)piperidin-1-yl)undecan-1-one. [Link]

- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Khalid, H., et al. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of Saudi Chemical Society, 20, S615-S623.

- Thirunarayanan, G., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.

- Padwa, A. (2005). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 61(48), 11435-11471.

- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.

Sources

- 1. 1-(Phenylsulfinyl)piperidine 97 4972-31-0 [sigmaaldrich.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride () for sale [vulcanchem.com]

A Senior Application Scientist's Guide to Procuring 1-(Phenylsulfonyl)piperidin-4-one for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the supplier landscape for 1-(phenylsulfonyl)piperidin-4-one (CAS No. 5533-33-5), a critical building block in contemporary medicinal chemistry. Recognizing the compound's role in the synthesis of novel therapeutics, this document offers a curated overview of reputable vendors, comparative data on product specifications, and a robust framework for supplier qualification. The core objective is to empower research and development teams to make informed procurement decisions that safeguard project timelines, ensure experimental reproducibility, and adhere to stringent quality standards. We will explore the nuances of purity, scalability, and documentation, culminating in a best-practice workflow for vendor selection and validation.

Introduction: The Strategic Importance of 1-(Phenylsulfonyl)piperidin-4-one

1-(Phenylsulfonyl)piperidin-4-one is a versatile heterocyclic ketone extensively utilized in the synthesis of complex molecular scaffolds. Its piperidine core, functionalized with a phenylsulfonyl group, makes it an attractive starting material for creating molecules with desired solubility and metabolic properties. As such, it serves as a key intermediate in the development of pharmaceuticals targeting a range of conditions, from neurological disorders to inflammatory diseases.[1]

The integrity of the entire drug discovery and development cascade—from initial hit-to-lead campaigns to process scale-up—relies on the quality and consistency of such foundational chemical matter. A reliable supply chain for this reagent is not merely a logistical concern; it is a strategic imperative that directly impacts research validity and speed to market. This guide addresses the critical, often overlooked, process of chemical procurement, providing the expertise necessary to navigate this complex landscape effectively.[2][3]

The Global Supplier Landscape

The market for 1-(phenylsulfonyl)piperidin-4-one is populated by a diverse range of suppliers, which can be broadly categorized into three tiers:

-

Primary Manufacturers: These companies synthesize the compound in-house, offering greater control over the manufacturing process and typically catering to large-scale and bulk orders. They are often the source for many distributors.

-

Distributors and Stockists: Global distributors like Sigma-Aldrich (Merck), Fisher Scientific, and VWR purchase from manufacturers and provide the compound in research-friendly quantities. They offer extensive logistics networks and a wide catalog of other reagents.

-

Specialty Chemical Providers & Marketplaces: These entities, including companies like Fluorochem and online platforms such as Chemdiv, often focus on novel and niche building blocks for early-stage discovery. They may offer custom synthesis services or aggregate products from various smaller labs.[4]

Comparative Analysis of Key Suppliers

Selecting a vendor requires a multi-faceted evaluation of their offerings. The following table summarizes key data points for prominent suppliers of 1-(phenylsulfonyl)piperidin-4-one and its close derivatives, enabling a rapid, at-a-glance comparison.

| Supplier | Product Name/Derivative | CAS Number | Typical Purity | Available Scale | Key Documents |

| Sigma-Aldrich (Merck) | 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 | ≥95% | Gram Scale | CoA, COO |

| Fisher Scientific | Sigma-Aldrich Products | Varies | Varies | Gram Scale | Supplier Dependent |

| Fluorochem | 1-Benzenesulfonyl-piperidine-4-carboxylic acid | 122891-92-3 | 97% | Gram Scale | MSDS |

| Chem-Impex | 1-Benzenesulfonyl-piperidine-4-carboxylic acid | 122891-92-3 | Not specified | Gram Scale | CoA (by lot) |

| Santa Cruz Biotechnology | 4-phenyl-1-(phenylsulfonyl)piperidine-4-carboxylic acid | 101730-55-6 | Not specified | Research | CoA (by lot), SDS |

| Chemdiv | 1-(benzenesulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide | Not Applicable | Not specified | 25 mg | Technical Data |

Note: Direct listings for 1-(phenylsulfonyl)piperidin-4-one (CAS 5533-33-5) can be intermittent; therefore, closely related and commonly used derivatives are included. Researchers should verify current stock and specifications directly with suppliers.

Critical Procurement Parameters for Scientific Integrity

The choice of a supplier should not be based on cost alone. A rigorous scientific approach to procurement is essential.[5]

Purity and Analytical Validation

The purity of a starting material is paramount. Impurities can lead to unforeseen side reactions, complicate purification of the desired product, and generate misleading biological data.

-

The Certificate of Analysis (CoA): This is a non-negotiable document.[6] It provides lot-specific data on the identity and purity of the compound. A comprehensive CoA for this molecule should include data from:

-

¹H NMR Spectroscopy: To confirm the chemical structure and identify organic impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To verify molecular weight and assess purity.

-

-

Trustworthiness: Always demand a lot-specific CoA, not a generic technical data sheet.[7][8] Some suppliers, particularly for early discovery collections, may sell products "as-is" without analytical data, shifting the burden of quality control entirely to the buyer. This is a significant risk and should only be accepted if your project has the resources for in-house validation.

Scale and Scalability

Your procurement strategy must align with your project's trajectory.

-

Discovery Phase (mg to g): In early research, small quantities are sufficient. Most major distributors excel at providing these scales.

-

Lead Optimization & Preclinical (g to kg): As a candidate progresses, larger quantities are needed. At this stage, it is crucial to ask potential suppliers if they have kilogram-scale capabilities or can recommend a partner for process scale-up. Relying on a supplier who only operates at the milligram scale can create significant delays later in development.

Documentation and Regulatory Support

Robust documentation is the bedrock of regulatory compliance and technology transfer.[3]

-

Safety Data Sheet (SDS): Every chemical purchase must include an SDS, which details hazards, handling, storage, and emergency procedures.[6]

-

Certificate of Origin (COO): This document can be important for logistics and regulatory filings.

-

Traceability: For later-stage development (GMP), a supplier must demonstrate full traceability of all raw materials and reagents used in the synthesis.

A Self-Validating Workflow for Vendor Qualification

To ensure a systematic and defensible supplier selection process, a clear workflow should be followed. This process treats procurement as a scientific experiment, with built-in checks and validation steps.

Caption: A decision workflow for the systematic qualification of chemical suppliers.

Conclusion

The procurement of 1-(phenylsulfonyl)piperidin-4-one, while seemingly a routine task, is a critical control point in the drug development process. A strategic approach that prioritizes analytical validation, considers future scalability, and demands comprehensive documentation is essential for mitigating risk and ensuring project success. By treating supplier selection with the same rigor as any other scientific endeavor, research organizations can build a resilient and reliable supply chain, fostering a foundation of quality upon which innovative therapeutics can be built. Building strong, collaborative relationships with suppliers should be viewed as a long-term partnership that enhances transparency and accountability.[5]

References

-

Molport. (2022, March 8). A Step-by-Step Guide- Chemical Procurement in Drug Discovery. Available from: [Link]

-

DEV Community. (2025, May 4). Best Practices for Efficient Chemical Procurement. Available from: [Link]

-

ChemDmart. (2025, September 11). Most Effective Chemical Sourcing Strategies | Core Pillars Every Company Misses. Available from: [Link]

-

Today's Clinical Lab. (2023, August 17). 5 Steps to Ensure Safety and Compliance in Chemical Procurement. Available from: [Link]

-

Dana Bioscience. 1-(Phenylsulfonyl)piperidin-4-amine 5g. Available from: [Link]

-

Datacor. (2026, February 24). Chemical Purchasing and Procurement: Procedure, Policy & Best Practices. Available from: [Link]

-

Alfa Aesar. Certificate of analysis: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid. Available from: [Link]

-

Reagentia. 4-(phenylsulfonyl)piperidine (1 x 1 g). Available from: [Link]

-

Scent.vn. 2-Methoxy-4-(methoxymethyl)phenol CAS# 5533-03-9. Available from: [Link]

-

PubMed. RIFM fragrance ingredient safety assessment, methyl vanillyl ether, CAS Registry Number 5533-03-9. Available from: [Link]

-

The Good Scents Company. methyl vanillyl ether phenol, 2-methoxy-4-(methoxymethyl)-. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Step-by-Step Guide- Chemical Procurement in Drug Discovery [molport.com]

- 3. Most Effective Chemical Sourcing Strategies | Core Pillars Every Company Misses [chemdmart.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Best Practices for Efficient Chemical Procurement - DEV Community [dev.to]

- 6. datacor.com [datacor.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. 4-phenyl-1-(phenylsulfonyl)piperidine-4-carboxylic acid | CAS 101730-55-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Engineering Privileged Scaffolds: A Technical Guide to N-Sulfonyl Piperidone Derivatives in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized molecules to topologically complex, sp³-enriched scaffolds is a critical strategy for improving clinical success rates. The piperidine and piperidone rings are ubiquitous in FDA-approved drugs, serving as foundational pharmacophores[1]. However, the basicity of the secondary amine in an unprotected piperidone often leads to poor metabolic stability, rapid clearance, and off-target toxicity.

By functionalizing the nitrogen with a sulfonyl group, medicinal chemists create N-sulfonyl piperidones —a privileged class of compounds. The sulfonamide moiety drastically reduces the basicity of the nitrogen, acts as a robust hydrogen bond acceptor, and improves membrane permeability[2]. Furthermore, the reactive C4-ketone provides a versatile synthetic handle for generating complex derivatives, such as curcumin-inspired anticancer agents and novel antimicrobial inhibitors[3].

Structural & Electronic Rationale

The strategic installation of a sulfonyl group onto the piperidone ring is driven by three distinct physicochemical advantages:

-

pKa Modulation : The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of the piperidone nitrogen. This eliminates the basicity of the amine, preventing unwanted protonation at physiological pH and enhancing the lipophilicity (LogP) required for passive cellular diffusion.

-

Conformational Rigidity : The steric bulk of the N-sulfonyl group restricts the conformational flexibility of the piperidone ring, often locking it into a favorable chair conformation. This pre-organization reduces the entropic penalty upon binding to target proteins.

-

Orthogonal Reactivity : The N-sulfonyl group is highly stable under both acidic and basic conditions. This chemical inertness allows the C4-ketone to undergo aggressive downstream transformations—such as Knoevenagel condensations, reductive aminations, or Wittig reactions—without risking deprotection or side reactions at the nitrogen center.

Experimental Protocol: Chemoselective N-Sulfonylation of 4-Piperidone

As a Senior Application Scientist, I emphasize that the synthesis of N-sulfonyl piperidones is not merely a routine protection step; it is a sensitive, scaffold-defining transformation. 4-Piperidone is highly prone to aldol-type self-condensation when the secondary amine is free-based at room temperature. The following protocol is designed as a self-validating system to maximize yield and suppress polymerization.

Reagents

-

4-Piperidone hydrochloride monohydrate (1.0 equiv)

-

Substituted arylsulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology & Causality

-

Reactor Setup & Solubilization : Suspend 4-piperidone hydrochloride monohydrate in anhydrous DCM under a nitrogen atmosphere.

-

Causality: DCM is chosen for its aprotic nature and excellent solubilizing properties for the incoming sulfonyl chloride. The hydrochloride salt remains partially insoluble, acting as a slow-release mechanism for the free amine.

-

-

Thermal Control : Cool the suspension strictly to 0 °C using an ice-water bath.

-

Causality: Thermal control is non-negotiable. Suppressing the kinetics of base-catalyzed intermolecular aldol condensation allows the faster, desired electrophilic sulfonylation to dominate the reaction pathway.

-

-

Base Addition : Add DIPEA dropwise over 10 minutes.

-

Causality: DIPEA is utilized strictly as a sterically hindered Brønsted base. Unlike triethylamine (TEA), DIPEA's steric bulk prevents it from acting as a nucleophile. If TEA were used, it could attack the sulfonyl chloride to generate a highly reactive, moisture-sensitive sulfene intermediate, leading to complex impurity profiles.

-

-

Electrophilic Addition : Dissolve the sulfonyl chloride in a minimal volume of DCM and add it dropwise to the 0 °C mixture. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Quality Control & Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1).

-

Self-Validation: The desired product will be strongly UV-active (due to the aromatic sulfonyl ring) and will stain positive with KMnO₄ (due to the C4-ketone). LC-MS should confirm the expected [M+H]⁺ mass without polymeric byproducts.

-

-

Quenching & Isolation : Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pharmacological Applications & Target Pathways

N-sulfonyl piperidone derivatives exhibit a broad spectrum of biological activities, primarily acting as enzyme inhibitors and antiproliferative agents[3].

Anticancer Activity (Curcumin-Inspired Analogues)

By utilizing the C4-ketone of the N-sulfonyl piperidone core, researchers have synthesized curcumin-inspired analogues via double Knoevenagel condensations with substituted benzaldehydes. These 1-sulfonyl-4-piperidones demonstrate significant antiproliferative activity against a panel of human cancer cell lines, including HCT116 (Colon), A431 (Skin), MCF7 (Breast), and A549 (Lung)[3]. The conjugated dienone system acts as a Michael acceptor, covalently binding to nucleophilic cysteine residues on target oncoproteins.

Antimicrobial Activity (Folate Pathway Inhibition)

Sulfonamide derivatives are classic inhibitors of the folic acid biosynthesis pathway. N-sulfonyl piperidines and piperidones mimic p-aminobenzoic acid (PABA), competitively inhibiting Dihydropteroate Synthase (DHPS) . Furthermore, certain derivatives exhibit downstream dual-inhibition against Dihydrofolate Reductase (DHFR) , crippling the pathogen's ability to synthesize DNA and amino acids[3].

Fig 1. Folic acid pathway and dual-inhibition nodes targeted by N-sulfonyl piperidones.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly dependent on the electronic and steric nature of the substituent (R) on the sulfonyl aromatic ring. Table 1 summarizes the antibacterial efficacy of various N-sulfonyl piperidine derivatives against Xanthomonas oryzae pv. oryzae (Xoo), a devastating plant pathogen[3].

Table 1: SAR Profile of N-Sulfonyl Piperidine Derivatives against X. oryzae (Xoo)

| Compound ID | Sulfonyl Substituent (R) | EC₅₀ (µg/mL) vs. Xoo | Mechanistic / Electronic Rationale |

| A10 | 2-CF₃ | 2.65 | Strong electron withdrawal and steric bulk enhance target binding affinity. |

| A19 | 4-CH₃ | 3.62 | Lipophilic electron donation improves cell wall penetration. |

| A6 | 4-Cl | 3.80 | Optimal balance of halogen bonding and lipophilicity. |

| A3 | 4-F | 4.69 | Fluorine substitution modulates metabolic stability but lowers binding slightly vs Cl. |

| A1 | -H (Phenyl) | 6.84 | Baseline unsubstituted ring; weakest inhibition in the series. |

Data adapted from BenchChem sulfonamide derivative studies[3]. Lower EC₅₀ indicates higher potency.

Conclusion

The N-sulfonyl piperidone scaffold represents a masterclass in rational drug design. By neutralizing the basicity of the piperidine nitrogen while retaining the sp³-rich three-dimensional architecture, medicinal chemists can bypass common pharmacokinetic pitfalls. When coupled with the synthetic versatility of the C4-ketone, this privileged structure will continue to serve as a vital engine for the discovery of next-generation oncology and infectious disease therapeutics.

References

-

[1] Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds Source: The Aquila Digital Community (usm.edu) URL:

-

[2] Patents and applications of N-sulfonated N-heterocycles Source: ResearchGate URL:

-

[3] 4-Methylpiperidine-1-sulfonyl chloride | 41483-70-9 Source: BenchChem URL:

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(phenylsulfonyl)piperidin-4-one

Abstract: This document provides a comprehensive guide for the synthesis of 1-(phenylsulfonyl)piperidin-4-one from 4-piperidone hydrochloride. The protocol is based on the principles of the Schotten-Baumann reaction, a robust method for the N-acylation of amines. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering detailed mechanistic insights, a step-by-step experimental protocol, safety information, and troubleshooting advice. The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and marketed pharmaceuticals, making its derivatives valuable building blocks in drug discovery.[1][2] The introduction of a phenylsulfonyl group can significantly alter the physicochemical properties and biological activity of the parent molecule.[3]

Scientific Principles & Reaction Mechanism

The synthesis of 1-(phenylsulfonyl)piperidin-4-one is achieved through the N-sulfonylation of 4-piperidone. This transformation is a classic example of the Schotten-Baumann reaction , which involves the acylation of amines (or alcohols) with acid chlorides in the presence of an aqueous base.[4][5][6][7]

Core Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[5]

-

Deprotonation: 4-piperidone is supplied as a hydrochloride salt to improve its stability and shelf-life. The first step involves the neutralization of the salt with a base, typically sodium hydroxide (NaOH), to generate the free secondary amine. This free amine is the active nucleophile required for the subsequent step.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free 4-piperidone attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of a tetrahedral intermediate.[6]

-

Elimination & Neutralization: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base present in the reaction medium. This neutralization step is critical as it drives the reaction equilibrium toward the formation of the product by preventing the protonation and deactivation of the starting amine.[8]

The reaction is typically performed under biphasic conditions, often using a mixture of an organic solvent (like dichloromethane) and water.[4][7] The amine and sulfonyl chloride reside primarily in the organic phase, while the base is in the aqueous phase. Vigorous stirring is essential to facilitate the reaction at the interface of the two layers.

Reaction Scheme Visualization

Caption: Schotten-Baumann Sulfonylation Mechanism

Detailed Experimental Protocol

This protocol details the synthesis of 1-(phenylsulfonyl)piperidin-4-one on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity |

| 4-Piperidone HCl monohydrate | 40064-34-4 | 153.62 g/mol | ≥98% |

| Benzenesulfonyl chloride | 98-09-9 | 176.62 g/mol | ≥99% |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥97% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 g/mol | - |

| Saturated Sodium Bicarbonate | - | - | Aqueous |

| Saturated Sodium Chloride (Brine) | - | - | Aqueous |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 g/mol | Reagent Grade |

Equipment

-

250 mL two-neck round-bottom flask

-

100 mL dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

Safety Precautions

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

-

4-Piperidone HCl monohydrate: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Avoid inhalation of dust and contact with skin and eyes.[10]

-

Benzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water and moisture, releasing corrosive HCl gas. Handle with extreme care.[11]

-

Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Dichloromethane: Volatile and harmful. Suspected of causing cancer. Use only in a well-ventilated area.[12]

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL two-neck round-bottom flask, dissolve 4-piperidone HCl monohydrate (5.0 g, 32.5 mmol) in 50 mL of deionized water.

-

Reaction Setup: Add 50 mL of dichloromethane (DCM) to the flask. Place the flask in an ice-water bath on a magnetic stirrer and begin vigorous stirring.

-

Basification: Prepare a 2 M solution of sodium hydroxide by carefully dissolving 4.0 g (100 mmol) of NaOH in 50 mL of water. Slowly add approximately 20 mL (40 mmol) of the 2 M NaOH solution to the stirring biphasic mixture. After addition, check the pH of the aqueous layer to ensure it is basic (pH 10-12).

-